2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
The compound 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a tetrahydropyridine derivative featuring a nitrophenyl substituent at position 4, a cyano group at position 3, and a thioacetamide linker bonded to an N-(3-methylphenyl) group. The compound’s synthesis likely involves multi-step reactions, including cyclization and coupling processes, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-13-4-2-6-15(8-13)23-20(27)12-30-21-18(11-22)17(10-19(26)24-21)14-5-3-7-16(9-14)25(28)29/h2-9,17H,10,12H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETLNNIVQLSASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitrophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, phenacyl bromide, and various solvents such as ethanol . Reaction conditions typically involve heating and stirring to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol yields a pyrrole derivative .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C22H20N4O4S
Molecular Weight: 436.49 g/mol
IUPAC Name: 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Key Structural Features:
- Tetrahydropyridine ring
- Cyano and nitrophenyl substituents
- Sulfanyl linkage
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the following areas:
Anti-inflammatory Activity: Preliminary studies suggest that the compound may inhibit inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases.
Anticancer Properties: Research indicates that it may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated significant antiproliferative activity with IC50 values indicating effectiveness against:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
Mechanism of Action: The compound may interact with specific molecular targets, inhibiting key enzymes or modulating receptor activities involved in cancer progression and inflammation.
Antimicrobial Activity
Research into the antimicrobial properties of structurally related compounds has shown promising results. For instance:
| Compound | Target Organism | Inhibition (%) |
|---|---|---|
| Compound A | E. coli ATCC 25922 | 75% |
| Compound B | Pseudomonas aeruginosa ATCC 27853 | 68% |
| Compound C | Staphylococcus aureus ATCC 6538 | 70% |
These findings highlight the potential for this compound to be developed as an antimicrobial agent.
Chemical Research
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:
- Oxidation: Can be oxidized to form sulfoxides or sulfones.
- Reduction: Reduction of the nitro group to an amine is feasible.
- Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Study on Enzyme Inhibition
A study evaluated the inhibitory effects of similar compounds on liver microsomal enzymes involved in drug metabolism. Results indicated moderate inhibition rates (40%-60%) compared to standard inhibitors like ketoconazole, suggesting potential for optimization in drug design.
Antioxidant Activity Assessment
Another study assessed antioxidant properties using DPPH radical scavenging assays. Compounds related to this structure demonstrated varying degrees of radical scavenging activity, with some achieving up to 80% inhibition at higher concentrations.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano and nitrophenyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of tetrahydropyridine-thioacetamide derivatives. Key structural variations among analogues include:
- Aryl substituents at position 4: The 3-nitrophenyl group in the target compound contrasts with 4-fluorophenyl (e.g., 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide), 4-chlorophenyl (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide), and 4-ethoxy-3-methoxyphenyl groups in related compounds .
- Thioacetamide linker modifications: Substitution of the N-aryl group (e.g., 3-methylphenyl vs. 2,6-dimethylphenyl or 2-cyanophenyl) influences steric bulk and solubility .
Physical and Spectral Properties
- Melting Points: Analogues with nitro or cyano groups typically exhibit higher melting points (e.g., 274–288°C for hydrazone derivatives ) compared to halogenated variants (e.g., 174–176°C for acetylated sulfonamides ).
- Spectral Data: IR: Cyano (~2214 cm⁻¹) and carbonyl (~1664 cm⁻¹) stretches are consistent across analogues . ¹H-NMR: Aromatic protons (δ 7.20–7.92 ppm) and exchangeable NH peaks (δ 10.10–11.95 ppm) align with reported hydrazone and acetamide structures . MS: Molecular ion peaks (e.g., m/z 357 for 13a ) confirm molecular weights.
Data Tables
Table 1: Comparison of Key Physical Properties
Table 2: ¹H-NMR Chemical Shifts (δ, ppm)
Biological Activity
The compound 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide (referred to as "the compound" hereafter) is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure includes a tetrahydropyridine ring, a cyano group, and a nitrophenyl moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C22H20N4O4S
- Molecular Weight : 408.49 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research into the biological activity of the compound indicates several promising areas:
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to the one . For instance:
- A study reported that derivatives of tetrahydropyridine exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer) with EC50 values indicating potent activity .
- The presence of electron-withdrawing groups (like nitro) enhances the cytotoxic effects by increasing lipophilicity and facilitating better interaction with cellular targets .
The proposed mechanisms through which the compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Modulation : It may induce cell cycle arrest at specific phases, particularly G1/S transition.
- Apoptosis Induction : Activation of caspases has been noted, suggesting that the compound could promote programmed cell death in malignant cells .
Study 1: Cytotoxicity Assessment
A detailed analysis was conducted on the cytotoxic properties of related compounds:
- Results : The compound demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in certain cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10.28 |
| Compound B | HEPG2 | 8.10 |
| Doxorubicin | MCF-7 | 0.877 |
Study 2: Structure-Activity Relationship (SAR)
The SAR analysis indicated that modifications to the nitrophenyl group significantly affect biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
